N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a nitrobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the furan-2-carbonyl intermediate: This can be achieved through the nitration of furfural followed by oxidation and esterification reactions.
Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative and subsequent sulfonation to introduce the nitrobenzene sulfonamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various carbonyl-containing derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid and acetic anhydride are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carbonyl-containing furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide: This compound shares a similar core structure but differs in the substitution pattern on the benzene ring.
Carbonyl-containing nitrofurans: These compounds have similar furan and nitro functionalities but lack the tetrahydroquinoline moiety.
Uniqueness: N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of a furan ring, tetrahydroquinoline moiety, and nitrobenzene sulfonamide group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-13-15(5-10-18(14)22)21-30(27,28)17-8-6-16(7-9-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNMQBBTNORDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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